
2-(2-Oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid is a complex organic compound with the molecular formula C17H13NO4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a quinoline core with a phenyl group at the 4-position and an acetic acid moiety at the 3-position, making it a unique structure with potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and oxidation steps . One common method includes the reaction of anthranilic acid with benzaldehyde in the presence of a catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
2-(2-Oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the compound may inhibit key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid: Similar structure but lacks the phenyl group at the 4-position.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and exhibit different biological activities.
6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid: Contains a chlorine atom at the 6-position, which can alter its chemical and biological properties.
Uniqueness
2-(2-Oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 4-position enhances its potential for interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C17H13NO3 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
2-(2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C17H13NO3/c19-15(20)10-13-16(11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-17(13)21/h1-9H,10H2,(H,18,21)(H,19,20) |
Clave InChI |
LEGFIONGTRPEMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


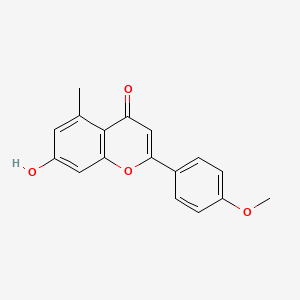
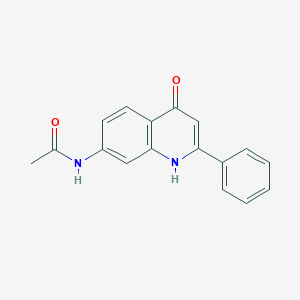
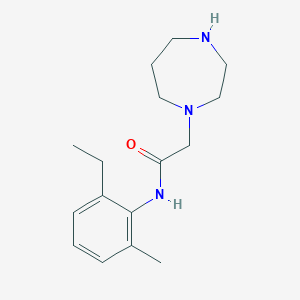
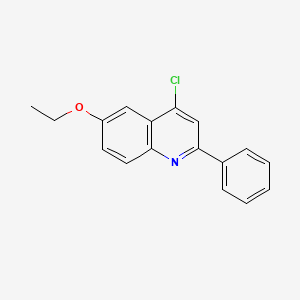
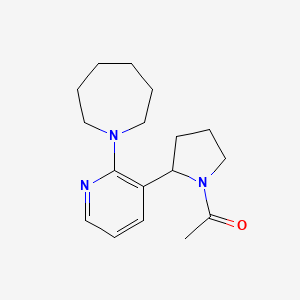
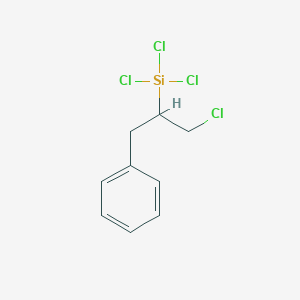
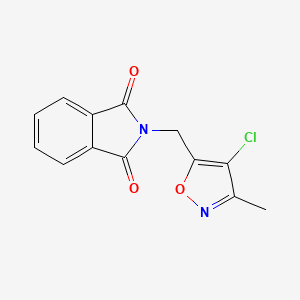
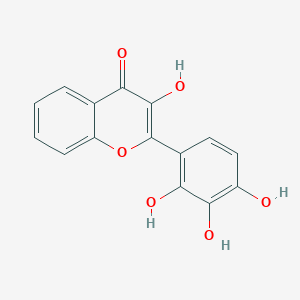
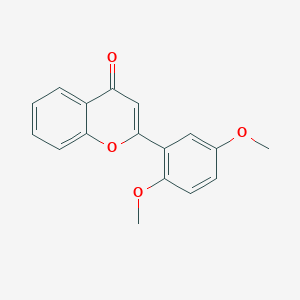
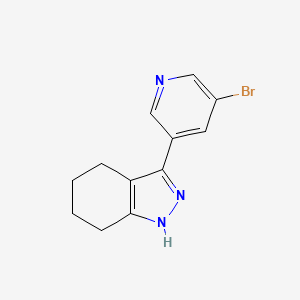
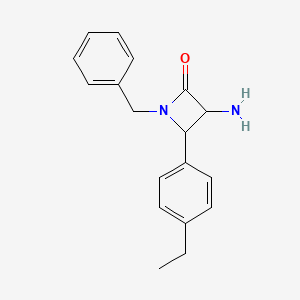
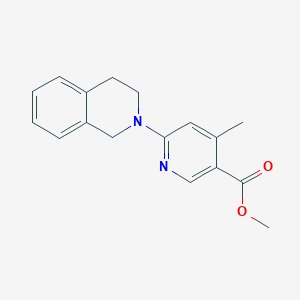
![Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B15063958.png)
![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)
